molecular formula C20H13Cl2N3O B3599858 N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B3599858
M. Wt: 382.2 g/mol
InChI Key: DIEQMPSZRNQVTH-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide is a synthetic small molecule featuring a benzimidazole core, a prominent pharmacophore in medicinal chemistry. This compound is offered for research purposes and is strictly labeled For Research Use Only; it is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives are extensively investigated for their potent biological activities, particularly in the fields of infectious disease and oncology . Structural analogs of this compound, specifically those combining the benzimidazole scaffold with substituted benzamides, have demonstrated significant antimicrobial effects against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, closely related benzimidazole-based molecules have shown promising anticancer activity in vitro, with specific compounds exhibiting potent efficacy against human colorectal carcinoma cell lines (e.g., HCT116) . The mechanism of action for such compounds often involves targeting essential enzymes for cell proliferation. For instance, some benzimidazole derivatives are designed to inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis, thereby disrupting DNA replication in microbial and cancer cells . The presence of the 3,4-dichlorophenyl group in this molecule is a common structural modification aimed at enhancing its bioactivity and binding affinity to biological targets. Researchers value this compound for its potential as a building block in developing new therapeutic agents and as a chemical probe for studying disease mechanisms.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-15-10-7-13(11-16(15)22)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEQMPSZRNQVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MMV665840 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

Industrial production methods for MMV665840 would likely involve optimization of the synthetic route to improve yield and reduce costs, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

MMV665840 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MMV665840 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MMV665840 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit the activity of certain enzymes that are essential for the survival and replication of the parasite. This inhibition disrupts the parasite’s metabolic processes, leading to its death . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act through non-classical zinc coordination or independently of zinc binding .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name Core Structure Substituents/Modifications Key Features References
This compound Benzimidazole-phenyl-benzamide 3,4-dichloro on benzamide High lipophilicity; potential kinase inhibition
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) Benzimidazole-aniline Methoxy group on aniline Enhanced hydrogen bonding; analgesic activity
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Benzimidazole-ether-acetamide Acetamide and ether linkage Improved metabolic stability
N-(4-aminocyclohexyl)-3,4-difluorobenzamide Cyclohexylamine-benzamide 3,4-difluoro on benzamide; cyclohexylamine Fluorine-induced polarity; antimicrobial use
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Thiadiazole-benzamide Thiadiazole ring; sulfamoyl group Antifungal activity; thiadiazole-mediated redox activity
N-Phenyl-4-(1H-tetrazol-1-yl)benzamide Tetrazole-benzamide Tetrazole ring instead of benzimidazole High metabolic lability; nitric oxide modulation

Physicochemical Properties

  • Lipophilicity : The 3,4-dichloro substitution in the target compound increases logP compared to fluorine- or methoxy-substituted analogs (e.g., 3,4-difluoro in or methoxy in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Hydrogen Bonding : Benzimidazole-containing compounds (e.g., B1, B8) exhibit stronger hydrogen-bonding capacity due to NH groups, whereas thiadiazole () or tetrazole () derivatives rely on sulfur or nitrogen heteroatoms for interactions.

Unique Advantages of this compound

  • Structural Hybridization : Combines benzimidazole’s pharmacological versatility with halogenated benzamide’s stability and target affinity.
  • Synergistic Effects : The 3,4-dichloro substitution may enhance both lipophilicity and halogen-bonding interactions, improving binding to hydrophobic enzyme pockets compared to methyl or hydroxy substitutions (e.g., ).

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a dichlorobenzamide structure. Its molecular formula is C15_{15}H12_{12}Cl2_2N2_2O, highlighting its complex nature.

Feature Description
Molecular Formula C15_{15}H12_{12}Cl2_2N2_2O
Molecular Weight 319.18 g/mol
Structure Benzimidazole ring fused with a dichlorobenzamide moiety

This compound exhibits its biological activity primarily through the modulation of various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as kinesin spindle protein (KSP), which is crucial for mitosis and cellular division.
  • Allosteric Activation : It acts as an allosteric activator of human glucokinase, enhancing glucose metabolism and potentially offering therapeutic benefits in metabolic disorders.

Anticancer Activity

Research indicates that compounds with similar structures possess significant anticancer properties. This compound has demonstrated:

  • Cytotoxicity against Cancer Cell Lines : Studies show that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent cytotoxic effects, comparable to established chemotherapeutic agents.

Antiparasitic and Anti-inflammatory Effects

The benzimidazole moiety often correlates with antiparasitic and anti-inflammatory activities:

  • Antiparasitic Activity : Similar compounds have been reported to exhibit efficacy against parasitic infections, suggesting potential applications in treating diseases like malaria or helminthiasis.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against related compounds.

Compound Name Structure Features Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamideSimilar benzimidazole structureAnticancer and antimicrobial
AlbendazoleBenzimidazole derivative used as an anthelminticAntiparasitic activity
5-FluorouracilPyrimidine analogueAnticancer agent

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In Vitro Studies : A study reported that this compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in murine models of cancer without notable toxicity to normal tissues .
  • Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound enhances overall efficacy and reduces drug resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions.

Benzimidazole Formation : Condensation of 1,2-diaminobenzene derivatives with substituted phenyl groups under acidic conditions (e.g., refluxing in acetic acid) to form the benzimidazole core .

Amide Coupling : Reaction of the benzimidazole intermediate with 3,4-dichlorobenzoyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide bond .

Purification : Column chromatography or recrystallization to isolate the product. Optimization of stoichiometry and reaction time is critical for yield improvement .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions .

Q. What are the primary biological targets or assays used to study this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases via fluorescence-based or radiometric assays .
  • Cytotoxicity Screening : Sulforhodamine B (SRB) assay quantifies cell viability in cancer cell lines (e.g., NCI-60 panel) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using 3^3H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Perform multiple independent experiments with internal positive controls (e.g., reference inhibitors).
  • Data Normalization : Use metrics like IC50_{50} or EC50_{50} adjusted for protein content (via SRB assay) to minimize plate-to-plate variability .

Q. What strategies optimize solubility and bioavailability for in vitro and in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (<0.1% for cell studies) or cyclodextrin-based formulations .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability in pharmacokinetic studies .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or GOLD predict binding poses to target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess ligand-receptor stability over time .
  • QSAR Modeling : Use Hammett constants or 3D descriptors to correlate substituent effects with activity .

Q. How can low yields in the final amide coupling step be addressed?

  • Methodological Answer :

  • Coupling Agent Optimization : Test alternatives to EDCI, such as HATU or DCC, with catalytic DMAP .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) may improve reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Q. What crystallographic techniques elucidate intermolecular interactions in the solid state?

  • Methodological Answer :

  • Single-Crystal Growth : Use slow evaporation or diffusion methods in solvents like ethanol or acetonitrile .
  • SHELX Refinement : SHELXL refines crystallographic data to map hydrogen bonds, π-π stacking, and halogen interactions .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Cl···H contacts) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.